molecular formula C22H44O2 B12642987 Isotridecyl nonan-1-oate CAS No. 69247-88-7

Isotridecyl nonan-1-oate

Cat. No.: B12642987
CAS No.: 69247-88-7
M. Wt: 340.6 g/mol
InChI Key: TWEZFVUFZGJVTF-UHFFFAOYSA-N
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Description

Isotridecyl nonan-1-oate is an organic compound with the molecular formula C22H44O2. It is an ester formed from the reaction of isotridecyl alcohol and nonanoic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecyl nonan-1-oate is synthesized through an esterification reaction between isotridecyl alcohol and nonanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

Isotridecyl alcohol+Nonanoic acidIsotridecyl nonan-1-oate+Water\text{Isotridecyl alcohol} + \text{Nonanoic acid} \rightarrow \text{this compound} + \text{Water} Isotridecyl alcohol+Nonanoic acid→Isotridecyl nonan-1-oate+Water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Isotridecyl nonan-1-oate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield isotridecyl alcohol and nonanoic acid.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Isotridecyl alcohol and nonanoic acid.

    Oxidation: Carboxylic acids and other oxidation products.

    Reduction: Alcohols and reduced forms of the ester.

Scientific Research Applications

Isotridecyl nonan-1-oate has several applications in scientific research and industry:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems and pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of isotridecyl nonan-1-oate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release isotridecyl alcohol and nonanoic acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as in drug delivery or industrial processes.

Comparison with Similar Compounds

Isotridecyl nonan-1-oate can be compared with other esters of nonanoic acid and isotridecyl alcohol:

    Isotridecyl isononanoate: Similar in structure but with different branching in the acid component.

    Isotridecyl octanoate: An ester of isotridecyl alcohol and octanoic acid, differing by one carbon in the acid chain.

    Isotridecyl decanoate: An ester of isotridecyl alcohol and decanoic acid, differing by one carbon in the acid chain.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to variations in their molecular structure.

Properties

CAS No.

69247-88-7

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

IUPAC Name

11-methyldodecyl nonanoate

InChI

InChI=1S/C22H44O2/c1-4-5-6-7-13-16-19-22(23)24-20-17-14-11-9-8-10-12-15-18-21(2)3/h21H,4-20H2,1-3H3

InChI Key

TWEZFVUFZGJVTF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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